Cas no 1228634-93-2 (3-fluoropyrrolidine-3-carboxylic acid)

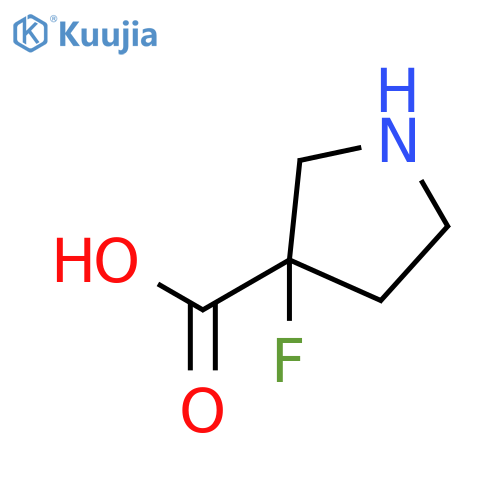

1228634-93-2 structure

商品名:3-fluoropyrrolidine-3-carboxylic acid

CAS番号:1228634-93-2

MF:C5H8FNO2

メガワット:133.120924949646

MDL:MFCD19227872

CID:1102478

PubChem ID:55300604

3-fluoropyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-3-Pyrrolidinecarboxylic acid

- 3-Fluoropyrrolidine-3-carboxylic acid

- 1228634-93-2

- PB31935

- AKOS006380848

- 3-Pyrrolidinecarboxylic acid, 3-fluoro-

- P12597

- AS-51402

- EN300-91020

- 3-FLUOROPYRROLIDINE-3-CARBOXYLICACID

- DB-228606

- CS-0051353

- MFCD19227872

- SCHEMBL10088960

- SY241743

- F2197-0387

- 3-fluoropyrrolidine-3-carboxylic acid

-

- MDL: MFCD19227872

- インチ: InChI=1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9)

- InChIKey: IETFKCHBHKSILW-UHFFFAOYSA-N

- ほほえんだ: C1CNCC1(C(=O)O)F

計算された属性

- せいみつぶんしりょう: 133.05390666g/mol

- どういたいしつりょう: 133.05390666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 139

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

- 疎水性パラメータ計算基準値(XlogP): -2.6

じっけんとくせい

- 密度みつど: 1.31

- ふってん: 238 ºC

- フラッシュポイント: 98 ºC

3-fluoropyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB485450-1 g |

3-Fluoropyrrolidine-3-carboxylic acid; . |

1228634-93-2 | 1g |

€537.70 | 2023-04-20 | ||

| Enamine | EN300-91020-10g |

3-fluoropyrrolidine-3-carboxylic acid |

1228634-93-2 | 10g |

$3779.0 | 2023-09-01 | ||

| Life Chemicals | F2197-0387-0.25g |

3-fluoropyrrolidine-3-carboxylic acid |

1228634-93-2 | 95%+ | 0.25g |

$511.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121993-1g |

3-Fluoropyrrolidine-3-carboxylic acid |

1228634-93-2 | 95+% | 1g |

¥4212.00 | 2024-08-09 | |

| Enamine | EN300-91020-10.0g |

3-fluoropyrrolidine-3-carboxylic acid |

1228634-93-2 | 95.0% | 10.0g |

$1409.0 | 2025-03-21 | |

| Chemenu | CM198821-1g |

3-Fluoropyrrolidine-3-carboxylic acid |

1228634-93-2 | 95% | 1g |

$985 | 2023-03-07 | |

| Life Chemicals | F2197-0387-10g |

3-fluoropyrrolidine-3-carboxylic acid |

1228634-93-2 | 95%+ | 10g |

$2381.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D586949-10G |

3-fluoropyrrolidine-3-carboxylic acid |

1228634-93-2 | 97% | 10g |

$1490 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120194-500MG |

3-fluoropyrrolidine-3-carboxylic acid |

1228634-93-2 | 97% | 500MG |

¥ 1,280.00 | 2023-04-06 | |

| eNovation Chemicals LLC | D586949-250MG |

3-fluoropyrrolidine-3-carboxylic acid |

1228634-93-2 | 97% | 250mg |

$140 | 2024-07-21 |

3-fluoropyrrolidine-3-carboxylic acid 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

1228634-93-2 (3-fluoropyrrolidine-3-carboxylic acid) 関連製品

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1228634-93-2)3-fluoropyrrolidine-3-carboxylic acid

清らかである:99%

はかる:10g

価格 ($):1218.0